Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) [] developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, , , , , , , , , , , , , , ]. As an antiviral agent, Doravirine plays a crucial role in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry [, ]. Its unique resistance profile makes it a valuable tool in combating HIV-1 infection [, , ].
Doravirine is a small molecule with a distinct chemical structure. Although the specific structural details are not explicitly provided in the papers, they highlight its interactions with the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase, suggesting a structure complementary to this binding site []. Cryo-electron microscopy studies have revealed the specific interactions between Doravirine and HIV-1 reverse transcriptase, providing insights into its binding mode and conformational changes induced upon binding []. These studies are valuable for understanding its mechanism of action and for designing new NNRTIs with improved potency and resistance profiles.
Doravirine acts as a non-competitive inhibitor of HIV-1 reverse transcriptase [, ]. It binds to a specific allosteric site on the enzyme known as the non-nucleoside inhibitor binding pocket []. This binding event induces conformational changes that hinder the enzyme's ability to catalyze the reverse transcription process, preventing HIV-1 replication [, , , ].
Doravirine has numerous scientific applications, primarily focused on its role in HIV-1 treatment and management [, ].
Antiretroviral Therapy: Doravirine is primarily investigated as a component of combination antiretroviral therapy (cART) for HIV-1 infection [, , , , , , , , , , , , , , , , , , , ]. It has demonstrated efficacy in both treatment-naïve and treatment-experienced individuals, including those with HIV-1 resistance to other NNRTIs [, , , , , , , , , ].
Drug Interaction Studies: Several studies investigate potential drug-drug interactions (DDIs) with Doravirine, given its CYP3A4 metabolism [, , , , , , , , ]. These studies examine its co-administration with various medications commonly used by individuals with HIV-1, including antituberculosis drugs, acid-reducing agents, statins, and opioid agonists [, , , , , , , , ]. This research is crucial to ensure safe and effective use of Doravirine in diverse patient populations.
Resistance Profile Analysis: Research explores the unique resistance profile of Doravirine compared to other NNRTIs [, , , , , , , , ]. Doravirine maintains activity against certain common NNRTI resistance mutations, including K103N, Y181C, and G190A [, , , , , , , ]. This characteristic makes it a potential treatment option for individuals with pre-existing NNRTI resistance.
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) modeling studies investigate the impact of physiological factors, such as pregnancy and renal impairment, on Doravirine exposure [, , ]. This research helps to inform dosing recommendations and optimize its therapeutic use in specific patient populations.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2